Cas no 17318-06-8 (4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE)
4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE Chemical and Physical Properties
Names and Identifiers
-
- 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE
- magnesium,4-fluoro-1H-naphthalen-1-ide,bromide
- 4-Fluoro-1-naphthylmagnesium bromide 0.25 M in Tetrahydrofuran
- bromo(4-fluoronaphthalen-1-yl)magnesium
- PC2659
- 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE .024M IN TETRAHYDROFURAN
- SCHEMBL4659546
- 4-Fluoro-1-naphthylmagnesiumbromide
- MFCD01311485
- HAFKDFYJKIZMCD-UHFFFAOYSA-M
- 17318-06-8
- magnesium;4-fluoro-1H-naphthalen-1-ide;bromide
- Magnesium, bromo(4-fluoro-1-naphthalenyl)-
- Bromo(4-Fluoro-1-Naphthyl)Magnesium
- 4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF
- DB-184819
- 4-Fluoro-1-naphthylmagnesium bromide, 0.50 M in THF
- AKOS016017712
- 4-Fluoro-1-naphthylmagnesium bromide, 0.50 M in 2-MeTHF
-
- MDL: MFCD01311485
- Inchi: 1S/C10H6F.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1
- InChI Key: GOHXHXHKIRQWFW-UHFFFAOYSA-M
- SMILES: [Br-].[Mg+2].FC1C=C[C-]=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 247.94900
- Monoisotopic Mass: 247.94873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 213
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 3.62470
4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE Security Information
- Hazard Statement: Flammable
-
Hazardous Material Identification:
4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 214135-100ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.25M 2-MeTHF |
17318-06-8 | 97% | 100ml |
£291.00 | 2022-03-01 | |
| Fluorochem | 214135-250ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.25M 2-MeTHF |
17318-06-8 | 97% | 250ml |
£602.00 | 2022-03-01 | |
| abcr | AB228053-100 ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF; . |
17318-06-8 | 100 ml |
€613.00 | 2023-09-12 | ||
| abcr | AB228053-250 ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF; . |
17318-06-8 | 250 ml |
€934.00 | 2023-09-12 | ||
| abcr | AB586999-50ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.50 M in THF; . |
17318-06-8 | 50ml |
€412.80 | 2024-07-20 | ||
| abcr | AB586999-100ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.50 M in THF; . |
17318-06-8 | 100ml |
€667.60 | 2024-07-20 | ||
| abcr | AB587000-50ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.50 M in 2-MeTHF; . |
17318-06-8 | 50ml |
€412.80 | 2024-07-20 | ||
| abcr | AB587000-100ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.50 M in 2-MeTHF; . |
17318-06-8 | 100ml |
€631.60 | 2024-07-20 | ||
| abcr | AB228053-100ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF; . |
17318-06-8 | 100ml |
€613.00 | 2025-02-18 | ||
| abcr | AB228053-250ml |
4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF; . |
17318-06-8 | 250ml |
€934.00 | 2025-02-18 |
4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE Suppliers
4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE
4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE (CAS 17318-06-8): A Versatile Grignard Reagent for Advanced Organic Synthesis
In the realm of organometallic chemistry, 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE (CAS 17318-06-8) stands out as a highly specialized Grignard reagent with unique reactivity patterns. This fluorine-substituted naphthyl compound has gained significant attention in pharmaceutical research and materials science due to its ability to introduce the 4-fluoro-1-naphthyl moiety into complex molecular architectures. As researchers increasingly focus on fluorinated organic compounds for their enhanced stability and biological activity, the demand for reliable organomagnesium reagents like 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE continues to grow.
The compound's molecular structure combines the aromatic naphthalene framework with a strategically positioned fluorine atom, creating an electronically diverse reagent for nucleophilic addition reactions. Chemists value this reagent for its compatibility with various carbonyl compounds, enabling the synthesis of fluorinated naphthyl alcohols and tertiary alcohols with high selectivity. Recent publications in journals like Organic Letters and Journal of Fluorine Chemistry highlight its utility in constructing pharmaceutical intermediates, particularly in the development of kinase inhibitors and PET imaging agents.
From a synthetic chemistry perspective, 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE offers several advantages over conventional naphthylmagnesium reagents. The electron-withdrawing fluorine substituent modifies the reactivity of the aromatic system, often leading to improved regioselectivity in coupling reactions. This characteristic makes it particularly valuable for creating functionalized polycyclic aromatic compounds, a class of materials with applications in organic electronics and liquid crystal displays. The compound typically appears as a solution in tetrahydrofuran or diethyl ether, with concentrations ranging from 0.5M to 2.0M depending on manufacturer specifications.
In pharmaceutical applications, the 4-fluoro-1-naphthyl group introduced by this reagent frequently appears in molecules designed for CNS drug discovery and anticancer agents. The fluorine atom's ability to modulate lipophilicity and metabolic stability makes derivatives of 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE particularly interesting for medicinal chemistry applications. Recent patent literature reveals its use in preparing protein kinase inhibitors, with several candidates currently in clinical trials for treating autoimmune disorders and oncological indications.
The handling and storage of 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE require standard precautions for air-sensitive reagents. Most commercial suppliers provide the compound under inert atmosphere in septum-sealed bottles, with recommendations to store at 2-8°C and use within specified shelf-life periods. The reagent's stability profile makes it suitable for both small-scale laboratory use and industrial-scale applications, though proper Schlenk techniques or glove box handling are essential for maintaining reactivity.
Market analysis indicates growing demand for fluorinated Grignard reagents like 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE, driven by expanding research in fluorine chemistry and targeted drug delivery. The compound's unique structural features position it as a valuable building block for high-value fine chemicals, with applications extending to agrochemicals and advanced materials. Several contract research organizations now include this reagent in their custom synthesis portfolios, reflecting its importance in modern organic synthesis methodologies.
From an environmental perspective, researchers are developing improved methods for Grignard reagent preparation that reduce solvent waste and energy consumption. These advancements benefit the sustainable use of compounds like 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE in green chemistry applications. The reagent's role in atom-economical transformations and cascade reactions further enhances its appeal for environmentally conscious synthetic strategies.
Analytical characterization of 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE typically involves NMR spectroscopy (both 1H and 19F), titration methods for concentration determination, and GC-MS analysis of reaction aliquots. These quality control measures ensure reagent consistency for critical synthetic applications. The compound's distinct 19F NMR signature (typically appearing around -110 to -120 ppm relative to CFCl3) provides a convenient handle for reaction monitoring.
Looking ahead, the scientific community anticipates expanded applications for 4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE in emerging fields like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its ability to introduce both aromatic character and fluorine functionality makes it a promising candidate for constructing advanced porous materials with tailored properties. As synthetic methodologies continue to evolve, this specialized Grignard reagent will likely find new roles in cutting-edge chemical research and industrial applications.
17318-06-8 (4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE) Related Products
- 23683-26-3(Benz[a]anthracene,7-fluoro-)
- 34236-47-0(Benzo[c]phenanthrene,6-fluoro-)
- 529-85-1(Anthracene, 9-fluoro-)
- 1691-65-2(Pyrene, 1-fluoro-)
- 321-38-0(1-Fluoronaphthalene)
- 388-68-1(Benz[a]anthracene,5-fluoro-)
- 440-21-1(9-Fluorophenanthrene)
- 3799-55-1(Chrysene, 6-fluoro-)
- 150765-66-5(Benzo[a]pyrene,1-fluoro- (9CI))
- 150765-69-8(Benzo[a]pyrene,3-fluoro- (9CI))